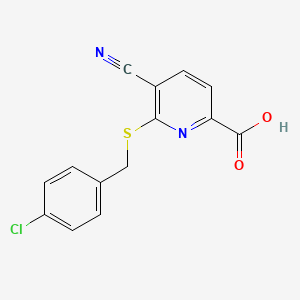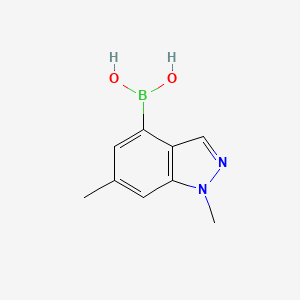
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Vue d'ensemble
Description
“2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a biochemical used for proteomics research . It has a CAS Number of 1211414-44-6 and a molecular weight of 367.24 . The IUPAC name is 2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 225-228°C . It’s typically stored at room temperature .Applications De Recherche Scientifique
Structure-Fluorescence Relationships
Research into 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, closely related to the specified compound, reveals that the presence of the 2′-amino group affects fluorescence quantum yields under both neutral and alkaline conditions. These studies suggest that intramolecular hydrogen bonds between the amino and hydroxyl groups play a significant role in the fluorescence properties of these compounds, with the potential for applications in the development of fluorescence probes and materials (Kammel et al., 2019).
Synthesis and Biological Activity
The synthesis pathways of related thiazole and thiadiazole derivatives, including efforts to create compounds with antimicrobial properties, have been extensively explored. For instance, the synthesis of thiazolo[3,2-b]-s-triazole derivatives from related compounds has shown potential antimicrobial activity, indicating that structural manipulation of the thiazole core can lead to significant biological effects (Mohan, 2002).
Anticancer and Neuroprotective Activities
Further investigations into derivatives of 1,3,4-thiadiazole, closely resembling the chemical structure , have revealed promising anticancer activities. These studies demonstrate the potential of these compounds to inhibit tumor cell proliferation and migration, while also exhibiting neuroprotective effects, suggesting a broad spectrum of therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Fluorescence and Aggregation Effects
The unique fluorescence properties of 1,3,4-thiadiazoles, which share structural similarities with the compound of interest, have been the subject of detailed spectroscopic and theoretical studies. These compounds display dual fluorescence effects influenced by substituent structure, molecular aggregation, and pH, offering insights into the design of novel fluorescence probes for biological and medicinal applications (Budziak et al., 2019).
Corrosion Inhibition
Research into halogen-substituted thiazole derivatives, including those with fluorine atoms, has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential industrial applications for the compound , particularly in protecting metals from corrosion (Gong et al., 2019).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRYMPVFVIPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=CC=C3F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)






amine](/img/structure/B1461665.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)

